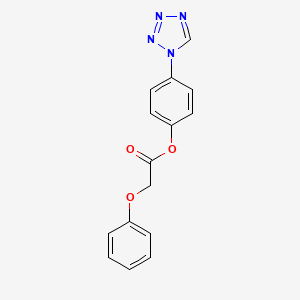
4-(1H-tetrazol-1-yl)phenyl phenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-phenoxyacetate is a compound that combines a tetrazole ring with a phenyl group and a phenoxyacetate moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as bioisosteres of carboxylic acids . The presence of the tetrazole ring imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-phenoxyacetate typically involves the formation of the tetrazole ring followed by esterification. One common method involves the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride to form the tetrazole ring . The resulting tetrazole can then be esterified with phenoxyacetic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact . The use of microwave-assisted synthesis and catalytic processes can enhance the efficiency and yield of the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-phenoxyacetate undergoes various chemical reactions, including:
Reduction: Reduction of the tetrazole ring can yield amine derivatives.
Substitution: The phenyl and phenoxyacetate groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrogen oxides and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl or phenoxyacetate derivatives.
Applications De Recherche Scientifique
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-phenoxyacetate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking carboxylic acids.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-phenoxyacetate involves its interaction with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces . The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-1,2,3-Triazol-1-yl)benzamides: Known for their HSP90 inhibitory activity.
5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole: Exhibits antifungal activity.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)phenyl derivatives: Used in the development of enzyme inhibitors.
Uniqueness
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-phenoxyacetate is unique due to the combination of the tetrazole ring and phenoxyacetate moiety, which imparts distinct chemical and biological properties. Its ability to act as a bioisostere of carboxylic acids and its diverse reactivity make it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C15H12N4O3 |
|---|---|
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
[4-(tetrazol-1-yl)phenyl] 2-phenoxyacetate |
InChI |
InChI=1S/C15H12N4O3/c20-15(10-21-13-4-2-1-3-5-13)22-14-8-6-12(7-9-14)19-11-16-17-18-19/h1-9,11H,10H2 |
Clé InChI |
PKKZXSCPPZERRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325903.png)
![7-cyclohexyl-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325905.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11325909.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11325911.png)
![2-(2,3-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11325913.png)
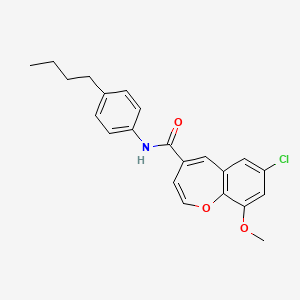
![3-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11325921.png)
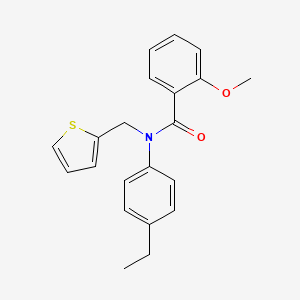
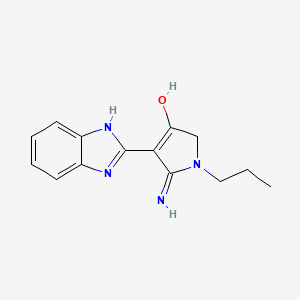
![(2E)-3-(4-chlorophenyl)-N-[7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]prop-2-enamide](/img/structure/B11325936.png)
![5,7-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325941.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11325949.png)
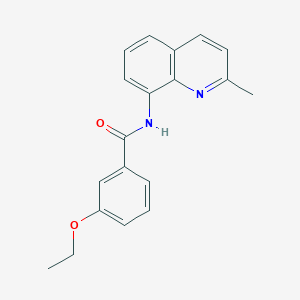
![7-(4-fluorophenyl)-4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11325960.png)
